3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole
CAS No.: 315698-19-2
Cat. No.: VC21376636
Molecular Formula: C22H26ClN3
Molecular Weight: 367.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315698-19-2 |
|---|---|
| Molecular Formula | C22H26ClN3 |
| Molecular Weight | 367.9g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole |
| Standard InChI | InChI=1S/C22H26ClN3/c1-3-25-12-14-26(15-13-25)22(17-8-10-18(23)11-9-17)21-16(2)24-20-7-5-4-6-19(20)21/h4-11,22,24H,3,12-15H2,1-2H3 |
| Standard InChI Key | MPSRXGBBGHMKMG-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C |
| Canonical SMILES | CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C |
Introduction
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions:
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Formation of the Indole Core: The indole framework can be synthesized via Fischer indole synthesis or other established methods.
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Substitution at the 3-Position: A chlorophenyl group is introduced using Friedel-Crafts alkylation or similar electrophilic substitution reactions.
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Attachment of Piperazine: The piperazine moiety is linked using nucleophilic substitution or reductive amination.
Medicinal Chemistry
Indole derivatives are known for their pharmacological activities, including:
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Anticancer Properties: Indoles often interact with cellular targets such as kinases or DNA, making them candidates for anticancer drug development.
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CNS Activity: Piperazine-containing molecules are frequently explored for their effects on central nervous system (CNS) disorders like anxiety or depression.
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Antimicrobial Potential: The chlorophenyl group enhances lipophilicity, which may improve membrane permeability against microbial cells.
Drug Discovery
The combination of functional groups in this compound suggests it could be a lead compound for further optimization in drug discovery programs targeting specific enzymes or receptors.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure of such compounds:
| Technique | Key Signals/Findings |
|---|---|
| NMR (1H and 13C) | - Aromatic protons from indole and chlorophenyl groups - Aliphatic signals from piperazine and ethyl groups |
| Mass Spectrometry (MS) | Molecular ion peak at (corresponding to ) |
| Infrared (IR) | Characteristic peaks for NH (indole), C-Cl stretch, and aliphatic C-H bonds |
Biological Evaluation
Although specific biological data for this compound is unavailable in the provided sources, related molecules with similar structural motifs have demonstrated:
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Antiproliferative Activity: Indoles substituted with piperazines have shown efficacy in inhibiting cancer cell growth .
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Analgesic Effects: Piperazine derivatives are known to exhibit analgesic properties .
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Receptor Binding Affinity: The presence of electron-withdrawing groups like chlorine may enhance receptor interactions.
Challenges:
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Limited data on toxicity and pharmacokinetics.
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Synthetic complexity due to multi-step reactions.
Future Directions:
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Conduct in vitro and in vivo studies to evaluate biological activity.
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Optimize the structure to improve potency and selectivity against specific targets.
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Explore modifications at the piperazine or indole moieties to enhance solubility and bioavailability.
This compound represents an intriguing candidate for further research in medicinal chemistry due to its structural features and potential biological applications. Further studies are needed to fully elucidate its pharmacological profile and therapeutic utility.
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